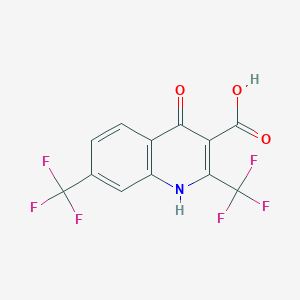
4-Hydroxy-2,7-bis(trifluoromethyl)quinoline-3-carboxylic acid
描述
4-Hydroxy-2,7-bis(trifluoromethyl)quinoline-3-carboxylic acid is a quinoline derivative with significant trifluoromethyl groups at the 2 and 7 positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2,7-bis(trifluoromethyl)quinoline-3-carboxylic acid typically involves multiple steps, starting with the construction of the quinoline core followed by the introduction of trifluoromethyl groups at the desired positions. Common synthetic routes include:
Skraup Synthesis: This method involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.
Doebner-Miller Reaction: This involves the cyclization of aniline derivatives with α,β-unsaturated carbonyl compounds.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 4-Hydroxy-2,7-bis(trifluoromethyl)quinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the hydroxyl group to a carbonyl group, forming derivatives such as quinone.
Reduction: Reduction reactions can reduce the quinoline core, leading to the formation of dihydroquinoline derivatives.
Substitution: Substitution reactions can replace the hydroxyl group with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like thionyl chloride, phosphorus oxychloride, and alkyl halides are employed in substitution reactions.
Major Products Formed:
Oxidation Products: Quinones, hydroquinones, and other oxidized derivatives.
Reduction Products: Dihydroquinolines and tetrahydroquinolines.
Substitution Products: Halogenated quinolines, alkylated quinolines, and other substituted derivatives.
科学研究应用
Chemistry: In chemistry, 4-Hydroxy-2,7-bis(trifluoromethyl)quinoline-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl groups enhance the stability and reactivity of the compound, making it valuable in various synthetic pathways.
Biology: In biological research, this compound is explored for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its structural features may contribute to the design of drugs with improved efficacy and reduced side effects.
Industry: In the materials industry, this compound is used in the production of advanced materials, such as fluorinated polymers and coatings. Its unique properties contribute to the development of materials with enhanced performance and durability.
作用机制
The mechanism by which 4-Hydroxy-2,7-bis(trifluoromethyl)quinoline-3-carboxylic acid exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes, receptors, or DNA. The trifluoromethyl groups enhance the compound's binding affinity and selectivity, leading to its biological activity.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit specific enzymes involved in disease processes.
Receptors: It may bind to receptors, modulating their activity and signaling pathways.
DNA: It may interact with DNA, affecting gene expression and cellular functions.
相似化合物的比较
4-Hydroxyquinoline: A simpler quinoline derivative without trifluoromethyl groups.
Trifluoromethylquinoline: A quinoline derivative with a single trifluoromethyl group.
Bis(trifluoromethyl)quinoline: A quinoline derivative with trifluoromethyl groups at different positions.
Uniqueness: 4-Hydroxy-2,7-bis(trifluoromethyl)quinoline-3-carboxylic acid is unique due to the presence of two trifluoromethyl groups at the 2 and 7 positions, which significantly enhance its chemical and biological properties compared to similar compounds.
属性
IUPAC Name |
4-oxo-2,7-bis(trifluoromethyl)-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5F6NO3/c13-11(14,15)4-1-2-5-6(3-4)19-9(12(16,17)18)7(8(5)20)10(21)22/h1-3H,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMJJPKVGRHTRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=C(C2=O)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5F6NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


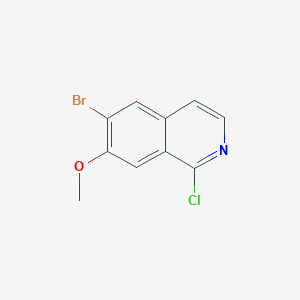
![3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B3282886.png)
![(2S)-2-Amino-4-[[(2S,3S,4R,5S)-5-(7-amino-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butanoic acid](/img/structure/B3282897.png)
![4-[(3,4-dimethylphenyl)iminomethyl]-N,N-dimethylaniline](/img/structure/B3282909.png)
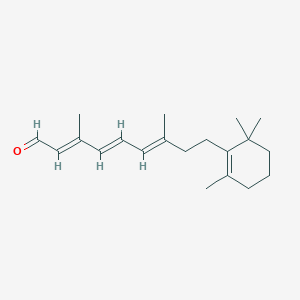

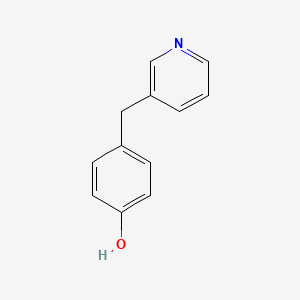
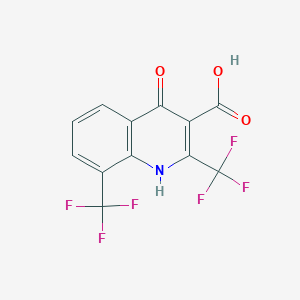
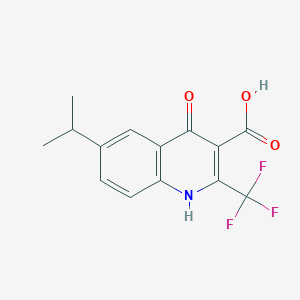
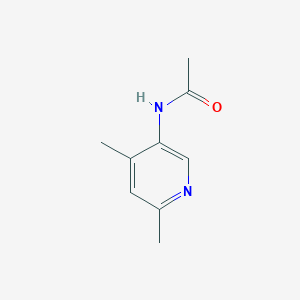
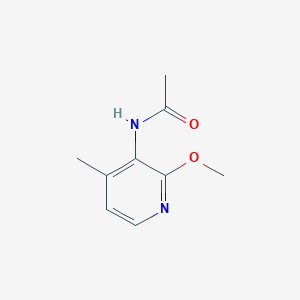
![Ethanone, 1-(5-methyl-1H-pyrazolo[3,4-c]pyridin-1-yl)-](/img/structure/B3282983.png)
![1H-Pyrazolo[3,4-C]pyridine, 5-chloro-1-(phenylmethyl)-](/img/structure/B3282993.png)

